Phenylpropiolic Acid

Description

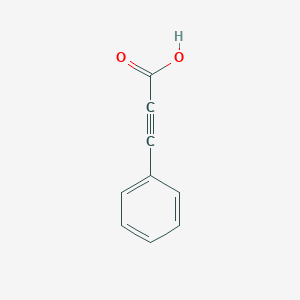

structure

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNERWVPQCYSMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060918 | |

| Record name | 2-Propynoic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylpropiolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

637-44-5 | |

| Record name | Phenylpropiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpropiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpropiolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propynoic acid, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynoic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylpropiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylpropiolic Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE28XZ9GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylpropiolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 139 °C | |

| Record name | Phenylpropiolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenylpropiolic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolic acid (PPA) is an unsaturated carboxylic acid featuring a phenyl group attached to a propiolic acid moiety. Its unique chemical structure, containing both a carboxyl group and a carbon-carbon triple bond, makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₆O₂, consists of a benzene ring connected to a propynoic acid chain. The presence of the alkyne and carboxylic acid functional groups dictates its chemical behavior and reactivity.

Structure:

-

Systematic Name: 3-phenylprop-2-ynoic acid

-

Linear Formula: C₆H₅C≡CCOOH

-

SMILES: O=C(O)C#Cc1ccccc1

-

InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N

The molecule is largely planar due to the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the phenyl group and carboxylic acid.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | White to slightly beige crystalline powder/needles or prisms | [2] |

| Melting Point | 135–137 °C | [2] |

| Boiling Point | 225.74 °C (rough estimate) | [3] |

| Density | 1.1674 g/cm³ (rough estimate) | [3] |

| pKa | 2.269 (at 35 °C) | [3] |

| Water Solubility | Sparingly soluble to freely soluble (conflicting reports) | [3][4] |

Experimental Protocols

Synthesis of this compound from Ethyl α,β-Dibromo-β-phenylpropionate

This protocol is adapted from a well-established method for the synthesis of this compound.[5]

Materials:

-

Ethyl α,β-dibromo-β-phenylpropionate

-

Potassium hydroxide (KOH)

-

95% Ethanol

-

Concentrated hydrochloric acid (HCl)

-

20% Sulfuric acid (H₂SO₄)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Activated carbon (Norite)

-

Carbon tetrachloride (CCl₄) for recrystallization

-

Ice

Procedure:

-

Saponification and Elimination:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4.5 moles of potassium hydroxide in 1.2 L of 95% ethanol with heating.

-

Cool the alkaline solution to 40–50 °C and add 1 mole of crude ethyl α,β-dibromo-β-phenylpropionate.

-

Once the initial exothermic reaction subsides, reflux the mixture for 5 hours on a steam bath.

-

Cool the reaction mixture and filter the precipitated salts by suction.

-

-

Acidification and Isolation of Crude Product:

-

Neutralize the filtrate with concentrated hydrochloric acid.

-

Filter the newly precipitated salts.

-

Distill the filtrate until the vapor temperature reaches 95 °C to remove the ethanol.

-

Combine the residue with the previously filtered salts and dissolve in 800 mL of water.

-

Chill the solution by adding cracked ice to a total volume of 1.8 L.

-

In an ice-water bath, stir the solution mechanically while slowly adding a 20% sulfuric acid solution until the solution is strongly acidic to litmus paper.

-

Continue stirring for 20 minutes.

-

Filter the precipitated crude this compound by suction and wash with four 30-mL portions of a 2% sulfuric acid solution.

-

-

Purification:

-

Dissolve the crude acid in 1 L of a 5% sodium carbonate solution.

-

Add 20 g of activated carbon (Norite) and heat on a steam bath for 30 minutes with occasional stirring.

-

Filter the hot solution.

-

Cool the filtrate externally and add approximately 200 g of cracked ice.

-

Stir the solution mechanically while slowly adding a 20% sulfuric acid solution to precipitate the purified acid.

-

Filter the this compound by suction, wash with a small amount of 2% sulfuric acid solution, followed by a small amount of water.

-

Air-dry the product.

-

-

Recrystallization (Optional, for higher purity):

-

The crude acid can be further purified by recrystallization from carbon tetrachloride to yield pure this compound with a melting point of 135–136 °C.[5]

-

Experimental Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Key Reactions

The reactivity of this compound is characterized by reactions of its carboxylic acid and alkyne functional groups.

Oxidation to Benzoic Acid:

This compound can be oxidized to benzoic acid using strong oxidizing agents like chromic acid.[2]

General Protocol Outline:

-

Dissolve this compound in a suitable solvent (e.g., aqueous acetic acid).

-

Slowly add a solution of chromic acid (prepared from sodium or potassium dichromate and sulfuric acid) to the this compound solution with stirring and cooling.

-

After the reaction is complete (indicated by a color change), the benzoic acid can be isolated by extraction and purified by recrystallization.

Reduction to Cinnamic Acid and Hydrocinnamic Acid:

The triple bond of this compound can be selectively reduced.

-

Reduction to Cinnamic Acid (C₆H₅CH=CHCOOH): This partial reduction can be achieved using zinc in acetic acid.[2]

General Protocol Outline:

-

Suspend this compound in acetic acid.

-

Add zinc dust portion-wise with stirring.

-

Monitor the reaction progress (e.g., by TLC).

-

Upon completion, filter off the excess zinc.

-

Isolate the cinnamic acid by dilution with water and subsequent filtration or extraction, followed by purification.

-

-

Reduction to Hydrocinnamic Acid (C₆H₅CH₂CH₂COOH): Complete reduction of the triple bond to a single bond can be accomplished using a stronger reducing agent like sodium amalgam or through catalytic hydrogenation.[2]

General Protocol Outline (using catalytic hydrogenation):

-

Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Add a hydrogenation catalyst (e.g., Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (at a suitable pressure) with vigorous stirring.

-

After the theoretical amount of hydrogen is consumed, filter the catalyst.

-

Remove the solvent under reduced pressure to obtain hydrocinnamic acid, which can be further purified.

-

Logical Relationship of this compound and its Reduction Products:

Caption: Reduction pathways of this compound.

Relevance in Drug Development and Biological Systems

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery. Notably, derivatives of this compound have been investigated as agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3] GPR40 is a target for the treatment of type 2 diabetes mellitus because its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.

GPR40 Signaling Pathway (Activated by PPA Derivatives):

The activation of GPR40 by agonists, such as certain this compound derivatives, initiates a signaling cascade within the pancreatic β-cell.

References

- 1. This compound | C9H6O2 | CID 69475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and biological evaluations of this compound derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Phenylpropiolic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenylpropiolic acid (PPA), a versatile aromatic carboxylic acid. It covers its fundamental chemical properties, synthesis, and diverse applications, with a particular focus on its relevance in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature, characterized by a phenyl group attached to a propynoic acid moiety. This structure, featuring a reactive triple bond, makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 637-44-5 | [1] |

| Molecular Formula | C₉H₆O₂ | [1] |

| Molecular Weight | 146.14 g/mol | [2][3] |

| Melting Point | 135-137 °C | [2] |

| Appearance | White to off-white powder/crystals | [4][5] |

| Synonyms | 3-Phenyl-2-propynoic acid, Phenylacetylenecarboxylic acid, Phenylpropynoic acid | [1][5] |

| pKa (Predicted) | 2.77 | [6] |

| Water Solubility (Predicted) | 0.2 g/L | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with the most traditional method involving the dehydrobromination of cinnamic acid dibromide.

Classical Synthesis from Ethyl α,β-Dibromo-β-phenylpropionate

This procedure, adapted from Organic Syntheses, remains a reliable method for the laboratory-scale preparation of this compound.[1]

Experimental Protocol:

-

Preparation of Potassium Hydroxide Solution: Dissolve 252.5 g (4.5 moles) of potassium hydroxide in 1.2 L of 95% ethanol in a 3-L round-bottomed flask equipped with a reflux condenser. Heat the mixture on a steam bath to facilitate dissolution.[1]

-

Reaction Initiation: Cool the alkaline solution to 40–50°C and add 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate.[1]

-

Reflux: Heat the reaction mixture to reflux on a steam bath for 2 hours.

-

Solvent Removal: After the reflux period, distill the ethanol from the reaction mixture until the vapor temperature reaches 95°C.[1]

-

Workup: Combine the residue and any precipitated salts, dissolve in 800 mL of water, and chill the solution by adding cracked ice to a total volume of 1.8 L.[1]

-

Acidification: Place the cooled solution in an ice-water bath and stir mechanically while slowly adding a 20% sulfuric acid solution until the mixture is strongly acidic to litmus paper.[1]

-

Isolation and Washing: Filter the precipitated this compound by suction and wash it with four 30-mL portions of a 2% sulfuric acid solution.[1]

-

Purification: The crude product can be further purified by dissolving it in a 5% sodium carbonate solution, treating with activated charcoal (Norite), filtering, and re-precipitating with sulfuric acid. Final crystallization from carbon tetrachloride yields pure this compound with a melting point of 135–136°C.[1]

Applications in Research and Development

The unique chemical structure of PPA makes it a valuable intermediate in various fields, from pharmaceuticals to material science.

Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of a range of therapeutic agents.[5] Its rigid structure and reactive alkyne group allow for its incorporation into complex molecular scaffolds.

-

GPR40 Agonists: Derivatives of this compound have been designed as potent agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7] GPR40 is a target for the treatment of type 2 diabetes mellitus, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[7]

-

Anti-Cancer Agents: The this compound scaffold is utilized in the synthesis of novel anti-cancer drugs, where its structure contributes to the specificity and efficacy of the compounds.[5]

-

Click Chemistry: As an alkyne-containing molecule, PPA is a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool in drug discovery and bioconjugation.[8]

Materials Science

The alkyne group in PPA is a functional handle for polymerization and material modification.

-

Specialty Polymers: It is used in the production of polymers with enhanced thermal stability and mechanical strength, finding applications in the aerospace and automotive industries.[3][5]

-

Corrosion Inhibition: PPA has been shown to be an effective corrosion inhibitor for metals like copper in saline environments.[3]

Signaling Pathway: GPR40 Activation by PPA Derivatives

The diagram below illustrates the signaling pathway initiated by the binding of a this compound-derived agonist to the GPR40 receptor on pancreatic β-cells, leading to enhanced insulin secretion.

Caption: GPR40 signaling cascade initiated by a PPA derivative.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0002359) [hmdb.ca]

- 7. Design, synthesis, and biological evaluations of this compound derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis of Phenylpropiolic Acid from Cinnamic Acid Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway to produce phenylpropiolic acid, a valuable intermediate in organic synthesis, starting from the bromination of cinnamic acid. The document details the two primary stages of the synthesis: the formation of α,β-dibromocinnamic acid (cinnamic acid dibromide) and its subsequent double dehydrobromination. This guide includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to facilitate replication and understanding in a research and development setting.

Overall Reaction Scheme

The synthesis is a two-step process. First, an electrophilic addition of bromine across the double bond of cinnamic acid yields α,β-dibromocinnamic acid. Second, this intermediate undergoes a base-mediated elimination of two molecules of hydrogen bromide to form the alkyne, this compound.

Caption: Overall two-step reaction pathway.

Part 1: Synthesis of α,β-Dibromocinnamic Acid

The initial step involves the bromination of commercially available cinnamic acid. A notable improvement over traditional methods that use cold solvents is the use of a boiling solvent like carbon tetrachloride, which facilitates a rapid and high-yield reaction.[1] This procedure yields the dibrominated intermediate, which is often sufficiently pure for the subsequent step.[1]

Experimental Protocol: Bromination of Cinnamic Acid

This protocol is adapted from the procedure described by Reimer (1942).[1]

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reaction Mixture Preparation: 74 g (0.5 mole) of cinnamic acid and 500 ml of carbon tetrachloride are added to the flask.

-

Initiation: The mixture is heated to boiling, and the stirrer is started.

-

Bromine Addition: A solution of 79.9 g (0.5 mole) of bromine in 100 ml of carbon tetrachloride is added dropwise from the dropping funnel. The addition rate is adjusted to match the rate of decolorization of the reaction mixture.

-

Reaction Completion: After all the bromine has been added, the solution is colorless. The reaction is typically complete at this point.

-

Isolation of Product: The flask is cooled in an ice bath, causing the α,β-dibromocinnamic acid to precipitate. The solid is collected by filtration, washed with cold carbon tetrachloride, and air-dried.

Quantitative Data: Synthesis of α,β-Dibromocinnamic Acid

| Parameter | Value | Reference |

| Starting Material | Cinnamic Acid | [1] |

| Product | α,β-Dibromocinnamic Acid | [1] |

| Solvent | Carbon Tetrachloride (boiling) | [1] |

| Reported Yield | ~95% | [2] |

| Melting Point | ~200 °C (crude) | [1] |

| Stereoisomer Melting Point | 204 °C (erythro pair) | [3] |

| Stereoisomer Melting Point | 95 °C (threo pair) | [3] |

Note: The stereochemical outcome of the addition can be influenced by the reaction conditions. The anti-addition of bromine to trans-cinnamic acid typically yields the erythro diastereomer.[4]

Part 2: Synthesis of this compound

The second stage is the double dehydrobromination of α,β-dibromocinnamic acid using a strong base, such as potassium hydroxide in alcohol (alcoholic potash).[5] This elimination reaction forms the carbon-carbon triple bond of this compound.

Experimental Protocol: Dehydrobromination

This protocol is based on the procedure published in Organic Syntheses.[2] It describes the reaction starting from the ethyl ester of the dibromide, but notes that the crude dibromo acid can also be used directly.[2]

-

Base Preparation: A solution of potassium hydroxide is prepared by dissolving 252.5 g (4.5 moles) of KOH in 1.2 L of 95% ethanol in a 3-L round-bottomed flask equipped with a reflux condenser. The solution is heated on a steam bath.

-

Addition of Dibromide: The alkaline solution is cooled to 40–50 °C, and 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate (or the equivalent amount of the crude acid) is added.

-

Reflux: Once the initial exothermic reaction subsides, the flask's contents are refluxed for five hours on a steam bath.

-

Initial Workup: The reaction mixture is cooled, and the precipitated salts are filtered by suction. The filtrate is neutralized with concentrated hydrochloric acid, and any further precipitate is filtered off.

-

Solvent Removal: The filtrate is distilled until the vapor temperature reaches 95 °C to remove the bulk of the ethanol.[2]

-

Acidification: The residue and the previously filtered salts are combined and dissolved in 800 mL of water. The solution is chilled with cracked ice to a total volume of 1.8 L and placed in an ice-water bath.[2] While stirring mechanically, a 20% sulfuric acid solution is added slowly until the solution is strongly acidic to litmus paper.

-

Product Isolation: The precipitated this compound is filtered by suction, washed with four 30-mL portions of a 2% sulfuric acid solution, and then air-dried.[2]

Purification

The crude this compound can be purified by recrystallization. Dissolving 100 g of the crude acid in 200–300 cc of carbon tetrachloride yields approximately 70 g of pure product with a melting point of 135–136 °C.[2]

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | α,β-Dibromocinnamic Acid | [2] |

| Reagent | Potassium Hydroxide (50% excess) | [2] |

| Solvent | 95% Ethanol | [2] |

| Reaction Condition | Reflux (5 hours) | [2] |

| Final Product | This compound | [2] |

| Purified Yield | ~70% (from crude dibromide) | [2] |

| Melting Point | 135–137 °C | [2][5] |

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow for the synthesis, from starting materials to the purified final product.

Caption: Laboratory workflow for this compound synthesis.

References

Phenylpropiolic Acid Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Phenylpropiolic acid and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. The presence of a reactive triple bond in conjugation with a phenyl ring provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their biological activities, and the signaling pathways they modulate.

Core Synthesis of this compound

The foundational this compound can be synthesized through several methods, with the most common being the dehydrobromination of cinnamic acid dibromide. A modern and efficient alternative is the Sonogashira coupling reaction.

Synthesis from Cinnamic Acid

A traditional and reliable method for synthesizing this compound involves the bromination of cinnamic acid to form α,β-dibromocinnamic acid, followed by dehydrobromination using a strong base.

Step 1: Bromination of Cinnamic Acid

-

In a three-necked flask equipped with a stirrer, reflux condenser, and separatory funnel, combine 74 g (0.5 mole) of cinnamic acid with 500 mL of carbon tetrachloride.

-

Heat the mixture to boiling and commence stirring.

-

Slowly add a solution of 79.9 g (0.5 mole) of bromine in 50 mL of carbon tetrachloride from the separatory funnel. The bromine color will disappear as the reaction proceeds. The addition should take approximately 45 minutes.

-

Continue heating and stirring for an additional 15 minutes after the addition is complete.

-

Allow the mixture to cool while stirring. The product, cinnamic acid dibromide, will precipitate as fine, colorless needles.

-

Filter the product and wash with a small amount of cold carbon tetrachloride. The expected yield is approximately 95%.

Step 2: Dehydrobromination to this compound

-

Place 25 g of the dried cinnamic acid dibromide in an evaporating dish.

-

Add 100 mL of a 25% solution of potassium hydroxide in methanol.

-

Stir the mixture over a rapidly boiling water bath until most of the alcohol has evaporated, leaving a thick paste.

-

To ensure the completion of the reaction, add an additional 75 mL of methanol and repeat the evaporation step.

-

Cool the resulting pale yellow granular product and dissolve it in 200 mL of water.

-

Acidify the solution with dilute sulfuric acid until it is strongly acidic to litmus paper, which will precipitate the crude this compound.

-

Filter the crude acid, wash with a small amount of cold water, and air dry.

-

For purification, recrystallize the crude product from carbon tetrachloride to yield pure this compound (melting point 135–136 °C).

Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a more modern approach, directly coupling a terminal alkyne with an aryl halide. For this compound, this can be achieved through the coupling of an aryl halide with propiolic acid.

This protocol describes the synthesis of an arylpropiolic acid, which can be adapted for this compound itself.

-

To a reaction vessel, add the aryl bromide (1.0 mmol), 4-hydroxy-4-methyl-2-pentynoic acid (a propiolic acid surrogate, 1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand such as SPhos or XPhos (0.04 mmol).

-

Add anhydrous tetrahydrofuran (THF) as the solvent (5 mL).

-

Add tetra-n-butylammonium fluoride (TBAF) (1.5 mmol) as the base.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere (e.g., argon or nitrogen) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylpropiolic acid.[1]

Synthesis Workflow: this compound

References

Spectroscopic analysis of Phenylpropiolic acid (NMR, IR, Mass Spec)

Spectroscopic Analysis of Phenylpropiolic Acid: A Technical Guide

This guide provides an in-depth analysis of this compound (C₉H₆O₂) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who utilize these methods for molecular structure elucidation and characterization.

This compound is an organic compound featuring a benzene ring attached to a propynoic acid moiety.[1] Its rigid structure and combination of aromatic, alkyne, and carboxylic acid functional groups give rise to a distinct spectroscopic fingerprint, which will be detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The acidic proton of the carboxyl group is often broad and may not be observed depending on the solvent and concentration.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 | Doublet (d) | 7.3 | 2H, Ortho-protons (Ar-H) |

| 7.43 | Triplet (t) | 8.0 | 1H, Para-proton (Ar-H) |

| 7.36 | Triplet (t) | 5.1 | 2H, Meta-protons (Ar-H) |

Data obtained in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The spectrum confirms the presence of the carboxylic acid, the alkyne, and the phenyl group carbons.

| Chemical Shift (δ) ppm | Assignment |

| 153.24 | Carboxylic Acid (-COOH) |

| 131.77 | Aromatic Carbons (Ar-C) |

| 130.02 | Aromatic Carbons (Ar-C) |

| 128.21 | Aromatic Carbons (Ar-C) |

| 118.26 | Aromatic Carbon (ipso, C-Ar) |

| 84.05 | Alkyne Carbon (-C≡) |

| 81.41 | Alkyne Carbon (-C≡) |

Data obtained in CDCl₃ at 400 MHz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4] The spectrum of this compound clearly indicates the presence of the carboxylic acid, the carbon-carbon triple bond, and the aromatic ring.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2250 | Sharp | C≡C stretch (Alkyne) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1500 | Medium | C=C stretch (Aromatic Ring) |

| ~3050 | Weak | =C-H stretch (Aromatic sp² C-H) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula.[5] The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺, Molecular Ion |

| 102 | High | [M-CO₂]⁺ or [M-COOH+H]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

The molecular weight of this compound is 146.14 g/mol .[1][6] The base peak in the GC-MS is often the molecular ion at m/z 146.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[7]

-

Transfer : Using a glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[7]

-

Standard : If a chemical shift reference is needed, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent signal.[8]

-

Acquisition : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Shimming : Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Data Collection : Acquire the Free Induction Decay (FID) by applying a radiofrequency pulse. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the isotope.[9][10]

-

Processing : Perform a Fourier transform on the FID to generate the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[11]

-

Deposition : Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]

-

Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.

-

Sample Scan : Acquire the infrared spectrum of the sample. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Mass Spectrometry Sample Preparation and Acquisition (EI)

-

Sample Introduction : For a volatile solid like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used. The sample is introduced into the high-vacuum source of the mass spectrometer.[5]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, or molecular ion ([M]⁺).[13]

-

Fragmentation : The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions and neutral species.[5]

-

Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[13]

-

Detection : A detector measures the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.[13]

Visualization of Analytical Workflow and Correlations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the correlation between its structure and the resulting spectral data.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation between molecular structure and key spectroscopic signals.

References

- 1. This compound | C9H6O2 | CID 69475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Experimental Design [web.mit.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. This compound [webbook.nist.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. amherst.edu [amherst.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Crystal Structure and Polymorphism of Phenylpropiolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropiolic acid (PPA), a molecule of interest in organic synthesis and materials science, exhibits polymorphism, the ability to exist in multiple crystal structures. Understanding the crystallographic and physicochemical properties of these different solid-state forms is critical for applications ranging from pharmaceutical formulation to the development of advanced materials. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, methods of preparation, and characterization techniques.

Polymorphism of this compound

Currently, two distinct polymorphic forms of this compound have been characterized in the scientific literature. These are a stable orthorhombic form observed at room temperature and a monoclinic form that emerges at low temperatures. The molecules in the crystal lattice are organized into planar, hydrogen-bonded dimers.

Data Presentation

The crystallographic data for the two known polymorphs of this compound are summarized in the table below for clear comparison.

| Property | Form I (Room Temperature) | Form II (Low Temperature, -110 °C) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnnm | P2₁/n |

| a (Å) | 5.11 | Data not available |

| b (Å) | 15.02 | Data not available |

| c (Å) | 9.96 | Data not available |

| α (°) | 90 | 90 |

| β (°) | 90 | Data not available |

| γ (°) | 90 | 90 |

| Volume (ų) | 764.0 | Data not available |

| Z | 4 | Data not available |

| Calculated Density (g/cm³) | Data not available | Data not available |

| Melting Point (°C) | 135 - 137[1] | Not applicable |

Experimental Protocols

Crystallization of this compound Polymorphs

Form I (Orthorhombic):

The room-temperature polymorph of this compound can be obtained by recrystallization from various organic solvents. A typical procedure is as follows:

-

Dissolution: Dissolve crude this compound in a minimal amount of a suitable solvent such as carbon tetrachloride or benzene at an elevated temperature (e.g., near the boiling point of the solvent).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, well-defined crystals.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Form II (Monoclinic):

The low-temperature monoclinic form is obtained by in-situ cooling of the orthorhombic Form I. A specific protocol for isolating Form II as a stable entity at room temperature is not described, suggesting it may be a transient phase stable only at low temperatures. The characterization of Form II is typically performed on a single crystal of Form I that is cooled on the diffractometer.

-

Crystal Mounting: Mount a suitable single crystal of Form I on a goniometer head of a single-crystal X-ray diffractometer.

-

Cooling: Cool the crystal to -110 °C using a cryostream.

-

Data Collection: Collect the X-ray diffraction data at this temperature to determine the crystal structure of Form II.

Characterization Methods

Single-Crystal X-ray Diffraction (SCXRD):

SCXRD is the definitive technique for determining the crystal structure of the different polymorphs.

-

Crystal Selection: A suitable single crystal of the desired polymorph is selected and mounted on the diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. For Form II, data collection is performed at low temperature.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information on unit cell parameters, space group, and atomic coordinates.

Powder X-ray Diffraction (PXRD):

PXRD is a powerful tool for routine identification and quality control of the polymorphic form.

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Acquisition: The sample is scanned over a range of 2θ angles using a powder diffractometer.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for each polymorph.

Differential Scanning Calorimetry (DSC):

DSC is used to study the thermal behavior of the polymorphs, such as melting and solid-solid phase transitions.

-

Sample Preparation: A few milligrams of the sample are accurately weighed and sealed in an aluminum pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic events like melting and exothermic events like crystallization or decomposition are recorded.

Thermogravimetric Analysis (TGA):

TGA is employed to assess the thermal stability and decomposition profile of the material.

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Heating Program: The sample is heated at a constant rate in a controlled atmosphere.

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature.

Vibrational Spectroscopy (FTIR and Raman):

Infrared (IR) and Raman spectroscopy can differentiate between polymorphs based on differences in their vibrational modes, which are sensitive to the local molecular environment.

-

Sample Preparation: For FTIR, a KBr pellet or an ATR setup can be used. For Raman, the crystalline powder can be analyzed directly.

-

Spectral Acquisition: The IR or Raman spectrum is recorded over a specific spectral range.

-

Spectral Analysis: Differences in peak positions, intensities, and shapes in the spectra can be used to distinguish between the polymorphs.

Visualizations

Caption: Interconversion between Form I and Form II of this compound.

Caption: Experimental workflow for the preparation and characterization of PPA polymorphs.

References

The Solubility and Stability of Phenylpropiolic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Phenylpropiolic Acid

This compound (PPA), a molecule with a unique phenyl and alkyne functionalization, is a valuable building block in organic synthesis and holds potential in various research and development applications. A thorough understanding of its solubility and stability is paramount for its effective use in experimental design, formulation development, and chemical process optimization. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. The solubility of this compound has been evaluated in a range of aqueous and organic solvents.

Aqueous Solubility

There are conflicting reports regarding the aqueous solubility of this compound. Some sources describe it as "very soluble" or "freely soluble" in water[1][2], while computational predictions suggest a lower solubility of approximately 0.2 g/L[3][4]. This discrepancy may be attributable to variations in experimental conditions, such as temperature and pH, which can significantly influence the solubility of a carboxylic acid. It is recommended that researchers experimentally determine the aqueous solubility under their specific conditions of use.

Organic Solvent Solubility

This compound exhibits good solubility in several common organic solvents. Quantitative data, where available, is summarized in the table below.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (684.28 mM) | Ultrasonic assistance may be required for dissolution[5]. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (17.11 mM) | This mixed solvent system provides good solubility for in vivo studies[6]. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (17.11 mM) | The use of a cyclodextrin enhances aqueous solubility[6]. |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (17.11 mM) | Soluble in a common vehicle for lipophilic compounds[6]. |

| Ethanol | Soluble | Purification can be achieved by crystallization from aqueous ethanol[7]. Quantitative data is not readily available. |

| Benzene | Soluble | Crystallization from benzene is a reported purification method[7]. |

| Carbon Tetrachloride | Soluble | This compound can be crystallized from carbon tetrachloride[7]. |

| Dimethylformamide (DMF) | Miscible | DMF is a polar aprotic solvent and is expected to be a good solvent for this compound[8]. |

Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application. Degradation can lead to the formation of impurities, loss of potency, and altered chemical reactivity.

General Stability and Storage

This compound is generally stable at room temperature when stored in a tightly closed container in a dry and well-ventilated area[1]. For long-term storage, refrigeration at 2-8°C is recommended[9].

Chemical Incompatibilities and Degradation Pathways

This compound is incompatible with strong oxidizing agents and strong bases[1]. Exposure to these substances can lead to degradation. Known degradation pathways include:

-

Oxidation: Strong oxidizing agents, such as chromic acid, can oxidize this compound to benzoic acid[10].

-

Thermal Decomposition: When heated with water to 120°C, this compound undergoes decarboxylation to yield phenylacetylene[10].

-

Reduction: this compound can be reduced to cinnamic acid using zinc and acetic acid, or to hydrocinnamic acid with sodium amalgam[10].

The following diagram illustrates the known chemical degradation pathways of this compound.

Figure 1: Known chemical degradation pathways of this compound.

pH and Photostability

Specific data on the pH-dependent stability and photostability of this compound are not extensively available in the literature. However, as a carboxylic acid, its stability is likely to be influenced by pH. At high pH, the carboxylate anion will be the predominant species, which may affect its reactivity and degradation profile.

For photostability, it is recommended to follow the ICH Q1B guidelines for testing new drug substances, which involves exposure to a combination of visible and UV light to assess potential degradation.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

The following diagram outlines the workflow for the shake-flask solubility determination method.

Figure 2: Workflow for the shake-flask method of solubility determination.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions. These studies are crucial for the development of stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Exposing a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV light)[11][12][13].

-

-

Sample Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent compound and identify the structure of any significant degradation products using techniques such as mass spectrometry (MS).

The following diagram illustrates a general workflow for conducting forced degradation studies.

Figure 3: General workflow for forced degradation studies.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While some quantitative data exists, further experimental investigation is warranted to fully characterize its solubility in a broader range of organic solvents and to elucidate its degradation kinetics under various pH and photolytic conditions. The provided experimental protocols offer a starting point for researchers to obtain this critical data, enabling the more effective and reliable use of this compound in their scientific endeavors.

References

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. This compound | C9H6O2 | CID 69475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB022977) - FooDB [foodb.ca]

- 4. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The Multifaceted Reactivity of Phenylpropiolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylpropiolic acid, a versatile building block in organic synthesis, exhibits a rich and diverse reactivity owing to the unique electronic properties of its conjugated system, comprising a phenyl ring, a carbon-carbon triple bond, and a carboxylic acid moiety. This guide provides a comprehensive technical overview of the primary mechanisms of action of this compound in key organic reactions, including cycloadditions, electrophilic additions, and nucleophilic additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this valuable reagent.

Cycloaddition Reactions: Building Molecular Complexity

This compound readily participates in cycloaddition reactions, serving as a competent dienophile or dipolarophile to construct various carbocyclic and heterocyclic scaffolds. These reactions are powerful tools for rapidly increasing molecular complexity.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, the electron-deficient alkyne of this compound reacts with electron-rich dienes in a concerted [4+2] cycloaddition, famously known as the Diels-Alder reaction, to form a cyclohexadiene ring. The reaction proceeds through a cyclic transition state, and its regioselectivity is governed by the electronic nature of both the diene and the dienophile.

Mechanism of the Diels-Alder Reaction

Experimental Protocol: General Procedure for Diels-Alder Reaction with Cyclopentadiene (using Maleic Anhydride as a representative dienophile) [1]

-

Preparation of Dienophile Solution: Dissolve maleic anhydride (175 mg) in ethyl acetate (0.8 mL) in a Craig tube. Stir until the solid has dissolved.

-

Addition of Co-solvent: Add hexane (0.8 mL) and mix well.

-

Reaction Initiation: Add freshly cracked cyclopentadiene (140 mg).

-

Crystallization: After approximately 5 minutes, scratch the walls of the Craig tube to initiate crystallization.

-

Isolation: Cool the solution in an ice bath and collect the crystals by centrifugation.

[3+2] Cycloaddition (Huisgen Cycloaddition)

This compound is an excellent substrate for [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and diazomethane, to furnish five-membered heterocyclic rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles.[2][3]

The thermal Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and may produce a mixture of regioisomers.[4] In contrast, the copper-catalyzed variant proceeds under milder conditions and typically yields the 1,4-disubstituted triazole as the sole product.[3] Ruthenium catalysts, on the other hand, can selectively produce the 1,5-disubstituted regioisomer.[5][6][7]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chesci.com [chesci.com]

- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 6. research.chalmers.se [research.chalmers.se]

- 7. ruthenium-catalyzed-azide-alkyne-cycloaddition-scope-and-mechanism - Ask this paper | Bohrium [bohrium.com]

Phenylpropiolic Acid: A Synthetic Compound of Interest in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylpropiolic acid (PPA), a molecule with the chemical formula C₉H₆O₂, is a subject of interest in various fields of chemical and pharmaceutical research. Despite its classification in some metabolic databases as a naturally occurring compound, a comprehensive review of scientific literature reveals a conspicuous absence of primary evidence for its isolation from any natural source—be it plant, fungus, bacterium, or animal. This technical guide consolidates the available information, concluding that this compound is, based on current verifiable knowledge, a synthetic compound. Its structural similarity to natural phenylpropanoids, such as cinnamic acid, is the likely origin of its occasional misclassification. This document details the well-established chemical synthesis of this compound, providing protocols for its preparation, and clarifies the present understanding of its origins.

Natural Occurrence: An Unsubstantiated Claim

While several chemical and metabolomic databases list this compound as a natural product, potentially of plant origin, these assertions are not supported by primary scientific literature.[1][2][3] Extensive searches for peer-reviewed articles detailing the isolation and characterization of this compound from a natural source have yielded no such documentation. The compound is often broadly associated with the phenylpropanoid pathway due to its structural resemblance to key metabolites like cinnamic acid.[4][5][6][7][8] However, no known biosynthetic pathway has been identified that leads to the formation of the characteristic triple bond of this compound from these precursors.

The current scientific consensus, therefore, points to this compound being a synthetic molecule. Its presence in natural product databases is likely an error, possibly stemming from its close structural relationship to bona fide natural products.

Biosynthesis: A Non-Existent Pathway

Consistent with the lack of evidence for its natural occurrence, there is no known or proposed biosynthetic pathway for this compound in any organism. The enzymatic machinery required to introduce an alkyne functionality into a phenylpropanoid precursor has not been discovered. Research into the biosynthesis of naturally occurring acetylenic compounds, which are found in some plant families like Asteraceae and in various fungi, has focused on pathways originating from fatty acid metabolism, not the phenylpropanoid pathway.[9][10][11] These pathways are biochemically distinct and do not involve aromatic precursors like phenylalanine or cinnamic acid.

Quantitative Data on Natural Abundance

Due to the absence of confirmed natural sources, there is no quantitative data available on the concentration or abundance of this compound in any biological tissue or organism.

Table 1: Natural Abundance of this compound

| Organism | Tissue/Part | Concentration Range | Reference |

| Not Applicable | Not Applicable | Not Detected/Not Reported | N/A |

Chemical Synthesis: The True Origin of this compound

This compound is readily prepared through established methods of organic synthesis. The most common and historically significant route involves the dehydrohalogenation of cinnamic acid dibromide.[12][13]

Experimental Protocol: Synthesis of this compound from Cinnamic Acid

This protocol is adapted from established literature procedures.

Materials:

-

trans-Cinnamic acid

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diatomaceous earth (optional, for filtration)

-

Standard laboratory glassware for reflux, filtration, and extraction

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Bromination of Cinnamic Acid:

-

Dissolve trans-cinnamic acid in a suitable solvent like carbon tetrachloride in a round-bottom flask.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cinnamic acid solution. The reaction is typically carried out at room temperature or with gentle heating.

-

The disappearance of the bromine color indicates the completion of the reaction, forming α,β-dibromocinnamic acid.

-

The product can be isolated by cooling the solution to induce crystallization and then collected by filtration.

-

-

Dehydrohalogenation of α,β-Dibromocinnamic Acid:

-

Prepare a solution of potassium hydroxide in ethanol. An excess of KOH is generally used to ensure complete reaction.

-

Add the α,β-dibromocinnamic acid obtained in the previous step to the alcoholic KOH solution.

-

Heat the mixture to reflux for several hours. This promotes the elimination of two molecules of hydrogen bromide, forming the potassium salt of this compound.

-

-

Isolation and Purification of this compound:

-

After the reflux period, cool the reaction mixture.

-

Distill off the ethanol to concentrate the mixture.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Cool the aqueous solution in an ice bath and acidify with a strong acid, such as hydrochloric or sulfuric acid, until the solution is strongly acidic.

-

This compound will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as carbon tetrachloride or water.

-

Logical Workflow for this compound Synthesis

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Showing Compound this compound (FDB022977) - FooDB [foodb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. Phenylpropanoid metabolite supports cell aggregate formation in strawberry cell suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 苯丙炔酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Phenylpropiolic Acid: A Versatile Reagent in Organic Synthesis

Introduction

Phenylpropiolic acid is a versatile bifunctional reagent characterized by the presence of both a carboxylic acid group and a carbon-carbon triple bond conjugated to a phenyl ring. This unique structural arrangement imparts a high degree of reactivity, making it a valuable building block in a wide array of organic transformations. Its utility spans the synthesis of diverse heterocyclic scaffolds, such as coumarins and pyran-2-ones, participation in cycloaddition and multicomponent reactions, and as a precursor for other valuable synthetic intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its practical application in research and development.

Synthesis of Coumarin Derivatives

This compound is a key reagent in the synthesis of 4-phenylcoumarins through the palladium-catalyzed reaction with phenols. This method offers a direct and regioselective route to this important class of heterocyclic compounds, which exhibit a range of biological activities.

General Reaction Scheme

The palladium-catalyzed reaction of a phenol with this compound in the presence of an acid promoter, such as trifluoroacetic acid (TFA), leads to the formation of a 4-phenylcoumarin derivative.

Caption: General workflow for the synthesis of 4-phenylcoumarins.

Quantitative Data for Coumarin Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various 4-phenylcoumarin derivatives from substituted phenols and this compound.

| Phenol Derivative | This compound (equivalents) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 3-Methoxyphenol | 1.5 | Pd(OAc)₂ (5) | TFA | 42 | 65 | [1] |

| 3,5-Dimethoxyphenol | 1.5 | Pd(OAc)₂ (5) | TFA | 42 | 85 | [1] |

| Sesamol | 1.5 | Pd(OAc)₂ (5) | TFA | 72 | 90 | [2] |

| Phenol | 1.0 | H₁₄P₅NaW₃₀O₁₁₀ (0.5) | Solvent-free (130 °C) | 2 | 84 | [3] |

Experimental Protocol: Synthesis of 7-Methoxy-4-phenylcoumarin[1]

-

Reaction Setup: To a mixture of palladium(II) acetate (0.05 mmol), 3-methoxyphenol (124 mg, 1 mmol), and trifluoroacetic acid (1 mL), add this compound (219 mg, 1.5 mmol) at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature for 42 hours.

-

Work-up: Neutralize the mixture with aqueous sodium bicarbonate solution and extract with dichloromethane.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the residue by column chromatography on silica gel using an ethyl acetate-hexane eluent to afford 7-methoxy-4-phenylcoumarin.

Decarboxylation to Phenylacetylene

This compound can be readily decarboxylated to yield phenylacetylene, a terminal alkyne of significant utility in organic synthesis, particularly in coupling reactions like the Sonogashira coupling.

General Reaction Scheme

The decarboxylation is typically achieved by heating this compound, often in the presence of a base or a high-boiling point solvent.

Caption: Decarboxylation of this compound to phenylacetylene.

Experimental Protocol: Decarboxylation of this compound

While various methods exist, a common procedure involves heating this compound in a suitable high-boiling solvent or with a basic catalyst. For instance, heating with barium hydroxide or in the presence of phenol or aniline has been reported to effect this transformation[4]. A general laboratory procedure is as follows:

-

Reaction Setup: Place this compound in a distillation apparatus.

-

Reaction Execution: Heat the apparatus. The this compound will melt and then decarboxylate.

-

Product Collection: The phenylacetylene product will distill as it is formed. Collect the distillate.

-

Purification: The collected phenylacetylene can be further purified by redistillation.

Synthesis of 2-Pyrone Derivatives

This compound can be utilized in the synthesis of 2-pyrone derivatives, another important class of heterocyclic compounds. These reactions often proceed through metal-catalyzed cyclization pathways.

General Reaction Scheme

The synthesis of 2-pyrones can be achieved through various metal-catalyzed reactions, for example, by the dimerization of propiolates or by the reaction of enynoic acids.

Caption: Synthesis of 2-pyrones from this compound derivatives.

Experimental Protocol: Synthesis of 6-alkyl-2H-pyran-2-ones[5]

This protocol describes a two-step synthesis involving a Pd-catalyzed coupling followed by a ZnBr₂-catalyzed lactonization.

-

Step 1: Pd-catalyzed Coupling: Perform a palladium-catalyzed coupling of an alkynylzinc reagent with a haloacrylic acid to form a (Z)-5-alkyl-2-en-4-ynoic acid.

-

Step 2: ZnBr₂-catalyzed Lactonization: Treat the resulting enynoic acid with zinc bromide to induce cyclization and formation of the 6-alkyl-2H-pyran-2-one.

Cycloaddition and Multicomponent Reactions

The carbon-carbon triple bond in this compound makes it an excellent substrate for cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides to form isoxazoles. It also participates in multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

Application in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in drug discovery. They have been utilized in the synthesis of GPR40 agonists for the potential treatment of type 2 diabetes[5]. The rigid alkyne linker can be used to orient pharmacophoric groups in a defined spatial arrangement, aiding in the design of potent and selective ligands. Furthermore, as a click chemistry reagent, it can be used to link molecules together via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Other Applications

-

Synthesis of Heterocyclic Compounds: this compound is a precursor for various other heterocyclic systems, including quinolones and pyrazoles.

-

Cross-Coupling Reactions: It can undergo decarboxylative cross-coupling reactions with aryl halides to form internal alkynes.

-

Polymer Chemistry: this compound is used in the synthesis of specialty polymers, contributing to materials with enhanced thermal stability and mechanical properties[2].

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its ability to participate in a wide range of chemical transformations, including the synthesis of important heterocyclic scaffolds, decarboxylation, and cycloaddition reactions, makes it an indispensable tool for researchers, scientists, and professionals in drug development and materials science. The protocols and data presented herein provide a practical guide for the effective utilization of this multifaceted compound.

References

Application Notes and Protocols: Phenylpropiolic Acid in the Synthesis of GPR40 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][3] Activation of GPR40 in pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive mechanism for developing novel antihyperglycemic agents with a reduced risk of hypoglycemia.[4][5][6][7][8] While many synthetic GPR40 agonists have been developed from a phenylpropionic acid scaffold, recent research has explored the use of phenylpropiolic acid derivatives to discover novel agonists with diverse chemical structures and improved pharmacological profiles.[1][3][9]

This document provides detailed application notes and experimental protocols on the utilization of this compound in the synthesis of potent and selective GPR40 agonists.

This compound as a Scaffold for GPR40 Agonists

The core structure of this compound offers a rigid framework that can be chemically modified to optimize interactions with the GPR40 binding pocket. The triple bond introduces conformational rigidity, which can be advantageous for achieving high-affinity binding. By systematically modifying the phenyl ring and the carboxylic acid moiety, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

A notable example is the development of a series of this compound derivatives, with compound 9 emerging as a particularly potent GPR40 agonist.[1][3] This compound demonstrated submicromolar agonist activity and efficacy comparable to the well-characterized GPR40 agonist, TAK-875.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of a key this compound-derived GPR40 agonist, Compound 9, in comparison to the known agonist TAK-875.

| Compound | GPR40 Agonist Activity (EC50, μM) | GPR40 Agonist Efficacy (% of TAK-875) | Glucose-Lowering Effect in vivo |

| Compound 9 | Submicromolar | Similar to TAK-875 | Potent |

| TAK-875 | 0.0057 | 100% | Potent |

Data synthesized from multiple sources indicating the high potential of this compound derivatives.[1][3][7]

Signaling Pathway of GPR40 Activation

The activation of GPR40 by an agonist, such as a this compound derivative, initiates a cascade of intracellular events leading to enhanced insulin secretion. The receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately potentiate the exocytosis of insulin-containing granules from the pancreatic β-cell, but only in the presence of elevated glucose levels.[2][4]

Caption: GPR40 Signaling Pathway.

Experimental Protocols

General Synthesis of this compound-Derived GPR40 Agonists

The synthesis of this compound-derived GPR40 agonists generally involves a multi-step process. The following is a representative workflow.

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of a this compound Derivative (Illustrative Example)

This protocol outlines a general procedure for the synthesis of a this compound derivative, inspired by the methodologies reported in the literature.[1][3]